E3 ligase Ligand-Linker Conjugates 11
Overview
Description
VHL Ligand-Linker Conjugates 11 are a class of compounds designed to target the von Hippel-Lindau (VHL) protein, which is a key component of the ubiquitin-proteasome system.
Mechanism of Action
Target of Action
The primary target of E3 ligase Ligand-Linker Conjugates 11 is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination process . Ubiquitination is a post-translational modification that regulates protein degradation, cellular processes, and responses to stress signals .
Mode of Action
This compound acts as a Cereblon ligand . It recruits the CRBN protein, thereby facilitating the ubiquitination process . The compound serves as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeras (PROTAC) molecules . PROTACs are a class of drugs that induce the degradation of specific proteins.
Biochemical Pathways
The compound affects the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation, regulating over 80% of proteins in cells . E3 ligases, like CRBN, are an important part of the UPS and provide regulatory specificity . They can selectively attach ubiquitin to specific substrates, marking them for degradation .
Result of Action
The result of the compound’s action is the degradation of specific proteins . By recruiting the CRBN protein, the compound facilitates the ubiquitination and subsequent degradation of target proteins . This can influence various biological processes and cellular responses, including those associated with cancer development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the heterogeneous microenvironments associated with solid tumors can affect the function of E3 ligases . Additionally, the expression of E3 ligases can be tissue or cell-specific, or regulated under certain conditions , which can impact the effectiveness of the compound.
Biochemical Analysis
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 11 plays a crucial role in the ubiquitination process, a post-translational modification that regulates protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . These interactions facilitate the transfer of ubiquitin protein to the lysine site of targeted substrates .
Cellular Effects
The effects of this compound on cells are primarily related to protein degradation. By facilitating ubiquitination, it influences cell function by regulating the levels of various proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the ubiquitination process. It binds to enzymes E1 and E2, facilitating the transfer of ubiquitin to targeted substrates . This can lead to the degradation of these substrates, influencing gene expression and cellular functions .
Metabolic Pathways
This compound is involved in the ubiquitination pathway, interacting with enzymes E1 and E2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VHL Ligand-Linker Conjugates 11 typically involves multiple steps, including the preparation of the VHL ligand, the linker, and the conjugation of these components. One common approach involves the use of L-hydroxyproline as a starting material, which undergoes a series of reactions such as C-H arylation, amine protection, and amidation . Key reagents used in these steps include palladium acetate (Pd(OAc)2) and Pd-PEPPSI-IPr, which facilitate the arylation of 4-methylthiazole .
Industrial Production Methods
Industrial production of these conjugates often involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize byproducts. The use of N-Boc-L-4-hydroxyproline for amine protection enhances step economy and overall efficiency .
Chemical Reactions Analysis
Types of Reactions
VHL Ligand-Linker Conjugates 11 undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically the modified VHL ligands, which retain their ability to bind to the VHL protein and recruit it for targeted protein degradation .
Scientific Research Applications
VHL Ligand-Linker Conjugates 11 have a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cereblon (CRBN) Ligands: Another class of E3 ligase ligands used in PROTACs.
DCAF1, DCAF11, DCAF16 Ligands: Other E3 ligase ligands that have been used in targeted protein degradation.
Uniqueness
VHL Ligand-Linker Conjugates 11 are unique in their ability to covalently bind to the VHL protein, enhancing the stability and efficacy of the protein degradation process. This covalent binding is achieved through the incorporation of specific functional groups, such as sulfonyl fluorides, which form strong bonds with the VHL protein .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLICOWBWULAJJ-RWTOGVPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61ClN4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100696 | |
Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835705-61-7 | |
Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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